![molecular formula C7H21ClOSi3 B14449638 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 75875-14-8](/img/structure/B14449638.png)
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is an organosilicon compound It is characterized by the presence of a chloro group, multiple methyl groups, and a trimethylsilyloxy group attached to a disilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Scientific Research Applications
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to undergo various chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
- Chlorodimethyl(trimethylsilyl)silane
- Pentamethylchlorodisilane
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of both a chloro group and a trimethylsilyloxy group on the disilane backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
75875-14-8 |
|---|---|
Molecular Formula |
C7H21ClOSi3 |
Molecular Weight |
240.95 g/mol |
IUPAC Name |
chloro-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(7,8)11(4,5)6/h1-7H3 |
InChI Key |
MBLUMOIKWUNZFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


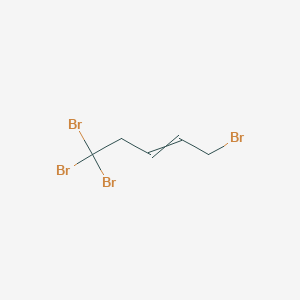
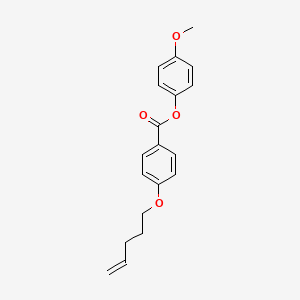

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
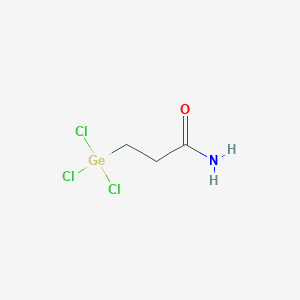
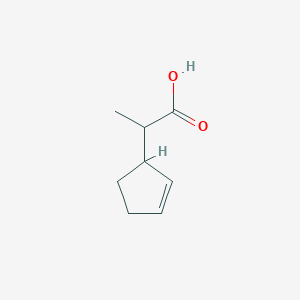
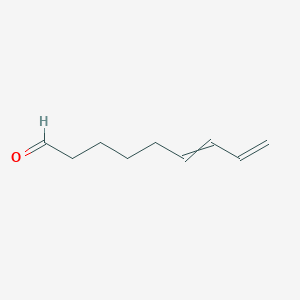
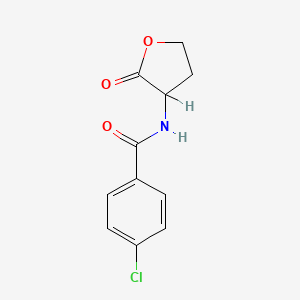
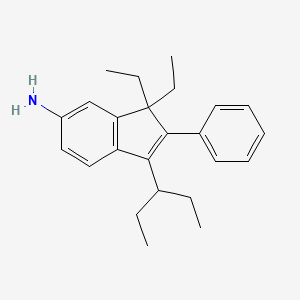

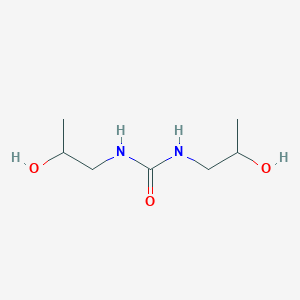
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
